molecular formula C20H17FN2O4S B2661885 N-(4-fluorophenyl)-4-(3-methoxybenzenesulfonamido)benzamide CAS No. 690962-40-4

N-(4-fluorophenyl)-4-(3-methoxybenzenesulfonamido)benzamide

Cat. No.: B2661885
CAS No.: 690962-40-4
M. Wt: 400.42
InChI Key: SHGUKMCFKRELJD-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-(3-methoxybenzenesulfonamido)benzamide is a useful research compound. Its molecular formula is C20H17FN2O4S and its molecular weight is 400.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Organic Chemistry

Research in organic synthesis has explored the development of new methodologies and the synthesis of complex molecules using derivatives of benzenesulfonamido. For example, the synthesis of Gefitinib, an important anticancer drug, involves multiple steps, including transfer hydrogenation and Dimroth rearrangement, showcasing the versatility of benzenesulfonamide derivatives in pharmaceutical synthesis (Jin et al., 2005). Another study focused on the synthesis and characterization of quinazoline derivatives as potential diuretic and antihypertensive agents, highlighting the role of benzenesulfonamide derivatives in discovering new therapeutic molecules (Rahman et al., 2014).

Pharmacology and Biological Activity

Benzenesulfonamide derivatives have been investigated for their pharmacological properties, including their role in the treatment of Alzheimer's disease. One study utilized a selective serotonin 1A receptor imaging probe for the quantification of receptor densities in Alzheimer's patients, demonstrating the potential of these compounds in neurodegenerative disease research (Kepe et al., 2006). Additionally, the synthesis of novel sulfonamides and their evaluation as antitumor agents have revealed promising results in developing low-toxicity cancer treatments (Huang et al., 2001).

Material Science

In the realm of material science, benzenesulfonamide derivatives have contributed to the development of new polymers with unique properties. Research on polyamides with ether linkages and ortho-phenylene units has shown that these materials offer high thermal stability and solubility, making them suitable for various applications (Hsiao et al., 2000). Another study synthesized electrochromic polyamides containing tetraphenyl-p-phenylenediamine moieties, demonstrating their potential in electronic display technologies (Liou & Chang, 2008).

Structural and Mechanistic Studies

Structural analysis of benzenesulfonamide derivatives has provided insights into their interaction mechanisms and potential applications. For instance, crystal structure analysis of N-(4-fluorophenyl)-4-methoxybenzenesulfonamide has revealed the formation of a three-dimensional architecture through specific intermolecular interactions, underscoring the importance of structural studies in understanding the properties of these compounds (Rodrigues et al., 2015).

Properties

IUPAC Name

N-(4-fluorophenyl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4S/c1-27-18-3-2-4-19(13-18)28(25,26)23-17-9-5-14(6-10-17)20(24)22-16-11-7-15(21)8-12-16/h2-13,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGUKMCFKRELJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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